3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one
Overview
Description
3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one is an organic compound with the molecular formula C6H5BrO3. It belongs to the class of pyranones, which are six-membered oxygen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the bromination of 4-hydroxy-6-methyl-2H-pyran-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Zinc, hydrochloric acid, room temperature.
Major Products Formed
Substitution: 3-Substituted-4-hydroxy-6-methyl-2H-pyran-2-ones.
Oxidation: 3-Bromo-4-oxo-6-methyl-2H-pyran-2-one.
Reduction: 4-Hydroxy-6-methyl-2H-pyran-2-one.
Scientific Research Applications
3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3,6-Dimethyl-4-hydroxy-2H-pyran-2-one: Contains an additional methyl group, altering its chemical properties and reactivity.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): A dimeric form with different physical and chemical properties.
Uniqueness
3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-brominated counterparts .
Properties
IUPAC Name |
3-bromo-4-hydroxy-6-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-3-2-4(8)5(7)6(9)10-3/h2,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAQTASWKDWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716185 | |
Record name | 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23668-07-7 | |
Record name | 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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